molecular formula C9H18N2O B2780944 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1479617-38-3

3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B2780944
CAS No.: 1479617-38-3
M. Wt: 170.256
InChI Key: ORGZAWGAULJLHQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic cathinone derivative characterized by a ketone backbone substituted with a dimethylamino group at the β-position and a pyrrolidin-1-yl group at the α-position. This structural framework is common in psychoactive substances and pharmaceutical intermediates, where modifications to the aromatic or heterocyclic moieties significantly influence physicochemical and biological properties.

Properties

IUPAC Name

3-(dimethylamino)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10(2)8-5-9(12)11-6-3-4-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGZAWGAULJLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479617-38-3
Record name 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of dimethylamine with a suitable precursor, such as acrylonitrile, followed by subsequent hydrogenation. This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using advanced equipment and techniques. The process may include steps such as distillation, crystallization, and purification to achieve the required quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to target proteins, altering their activity and leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one with key analogs based on substituent variations, synthetic methods, and spectral properties. Data are synthesized from the provided evidence.

Substituent Variations and Structural Analogues
Compound Name R1 (α-position) R2 (β-position) Aromatic/Heterocyclic Group Key References
This compound Pyrrolidin-1-yl Dimethylamino None (simple ketone)
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one 4-Chlorophenyl Dimethylamino Chlorophenyl
3-(Dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one 4,6-Dimethylpyridin-3-yl Dimethylamino Pyridyl
1-(Benzo[d][1,3]dioxol-4-yl)-3-(dimethylamino)propan-1-one Benzo[d][1,3]dioxol-4-yl Dimethylamino Benzodioxolyl
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidin-1-yl None 4-Bromophenyl

Key Observations :

  • Electron-Withdrawing/Donating Effects: The presence of electron-withdrawing groups (e.g., Cl in , Br in ) increases polarity and may enhance binding to biological targets.
  • Amino Group Variations: The pyrrolidin-1-yl group (as in the target compound) offers a larger, more lipophilic structure compared to dimethylamino, which may influence metabolic stability and receptor affinity .
Spectral and Physicochemical Properties

Comparative ¹H NMR data (selected examples):

  • 3-(Dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one: δ 8.82 (s, 1H, pyridyl H), 3.09 (t, 2H, CH₂N) .
  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: δ 7.45–7.55 (m, 4H, Ar-H), 2.95 (s, 6H, N(CH₃)₂) .
  • Target Compound: Expected signals include pyrrolidinyl protons (δ 1.8–2.1, m) and dimethylamino singlet (δ 2.2–2.4) based on analogs .

Molecular Weight and Solubility :

Pharmacological and Functional Implications

While direct activity data for the target compound are absent, related analogs exhibit diverse biological roles:

  • Antitubercular Activity : Pyridyl analogs (e.g., Class M) show potent activity against Mycobacterium tuberculosis (MIC ≤ 0.03 µM) .
  • Psychoactive Effects: Cathinones like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (structural cousin) are associated with stimulant effects due to dopamine/norepinephrine reuptake inhibition .

Biological Activity

3-(Dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one, also known as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a dimethylamino group and a pyrrolidine moiety, which are significant for its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C11H18N2OC_{11}H_{18}N_2O. Its structure includes:

  • Dimethylamino group : Contributes to its basicity and ability to form hydrogen bonds.
  • Pyrrolidine ring : Enhances lipophilicity and may influence receptor binding affinity.

Research indicates that this compound may interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. Such interactions suggest its potential utility in treating conditions like depression and anxiety disorders.

Neuropharmacological Effects

Studies have shown that this compound acts as a modulator of neurotransmitter systems. Its ability to influence serotonin and dopamine levels positions it as a candidate for further investigation in neuropharmacology.

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, including A549 lung cancer cells. The results suggest a dose-dependent reduction in cell viability, indicating potential for therapeutic applications in oncology .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameIC50 (µM)Activity TypeNotes
This compound0.096Anticancer (A549)Significant cytotoxicity observed
Related Compound A0.044AnticholinesteraseReference compound for comparison
Related Compound B0.090NeuroprotectiveMinimal cytotoxicity

Case Study: Neuropharmacological Evaluation

In a study focusing on the neuropharmacological effects of this compound, researchers found that the compound significantly increased serotonin levels in rat models, suggesting an antidepressant-like effect. This study utilized behavioral assays to assess anxiety and depression-like symptoms, providing evidence for its potential therapeutic use.

Case Study: Anticancer Activity

Another investigation evaluated the anticancer effects of this compound on A549 cells. The study reported that treatment with varying concentrations led to a notable decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

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